Cas no 1421102-83-1 (2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole)

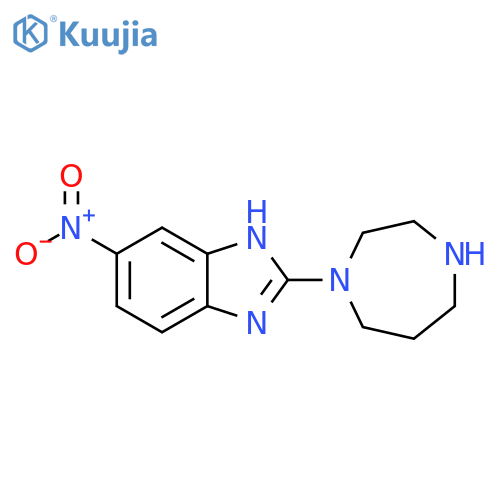

1421102-83-1 structure

商品名:2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole

2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole 化学的及び物理的性質

名前と識別子

-

- 1H-Benzimidazole, 2-(hexahydro-1H-1,4-diazepin-1-yl)-6-nitro-

- 2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole

-

- インチ: 1S/C12H15N5O2/c18-17(19)9-2-3-10-11(8-9)15-12(14-10)16-6-1-4-13-5-7-16/h2-3,8,13H,1,4-7H2,(H,14,15)

- InChIKey: ILUQVFHONGBQLT-UHFFFAOYSA-N

- ほほえんだ: C1(N2CCCNCC2)NC2=CC([N+]([O-])=O)=CC=C2N=1

2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-151224-0.25g |

2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole |

1421102-83-1 | 0.25g |

$933.0 | 2023-05-24 | ||

| Enamine | EN300-151224-2500mg |

2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole |

1421102-83-1 | 2500mg |

$1988.0 | 2023-09-27 | ||

| Enamine | EN300-151224-500mg |

2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole |

1421102-83-1 | 500mg |

$974.0 | 2023-09-27 | ||

| Enamine | EN300-151224-10000mg |

2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole |

1421102-83-1 | 10000mg |

$4360.0 | 2023-09-27 | ||

| Enamine | EN300-151224-50mg |

2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole |

1421102-83-1 | 50mg |

$851.0 | 2023-09-27 | ||

| Enamine | EN300-151224-5.0g |

2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole |

1421102-83-1 | 5g |

$2940.0 | 2023-05-24 | ||

| Enamine | EN300-151224-0.5g |

2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole |

1421102-83-1 | 0.5g |

$974.0 | 2023-05-24 | ||

| Enamine | EN300-151224-0.1g |

2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole |

1421102-83-1 | 0.1g |

$892.0 | 2023-05-24 | ||

| Enamine | EN300-151224-10.0g |

2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole |

1421102-83-1 | 10g |

$4360.0 | 2023-05-24 | ||

| Enamine | EN300-151224-5000mg |

2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole |

1421102-83-1 | 5000mg |

$2940.0 | 2023-09-27 |

2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole 関連文献

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

1421102-83-1 (2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole) 関連製品

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 55290-64-7(Dimethipin)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬